Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester
Description
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester (hereafter referred to as the "target compound") is a synthetic ester derivative characterized by a complex structure combining octanoic acid, ethoxy chains, and a reactive 2-methyl-1-oxo-2-propenyl (methacryloyl) group. This compound is structurally distinguished by:
- Octanoic acid backbone: Provides hydrophobic properties typical of medium-chain fatty acid esters.
- Ethoxy linkages: Two ethoxy groups (‑OCH₂CH₂O‑) enhance solubility in polar solvents and flexibility.
Properties
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-4-5-6-7-8-9-15(17)20-12-10-19-11-13-21-16(18)14(2)3/h2,4-13H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDMKBKOKZHJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80814864 | |
| Record name | 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80814864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61708-54-1 | |
| Record name | 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80814864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Polymerization: The compound can undergo free radical polymerization due to the presence of the methacrylate group, forming polymers with various applications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Major Products Formed
Hydrolysis: Octanoic acid and 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethanol.
Transesterification: Different esters and alcohols depending on the reactants used.
Polymerization: Polymers with varying properties based on the reaction conditions.
Scientific Research Applications
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester primarily involves its ability to undergo polymerization. The methacrylate group in the compound can initiate free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their composition and structure .
Comparison with Similar Compounds
Target Compound vs. Hexanoyloxy Analogue (CAS 72063-60-6)
- Structure: The hexanoyloxy analogue replaces the methacryloyl group with a hexanoyloxy (C₆H₁₁O₂) substituent .
- Molecular Formula: Target compound (inferred): C₁₈H₃₂O₆ (vs. hexanoyloxy variant: C₂₀H₃₈O₆) .
- Functional Groups: Both share ester and ether linkages, but the target’s methacryloyl group introduces unsaturation and reactivity absent in the saturated hexanoyloxy analogue.
Target Compound vs. Butanoic Acid Derivative (CAS Not Provided)
- Structure: The butanoic acid derivative () features a shorter-chain acid (C₄H₈O₃) and retains the methacryloyl group .
- Molecular Weight : ~214 g/mol (C₁₀H₁₄O₅) vs. the target’s inferred ~344 g/mol.
- Reactivity : Both compounds’ methacryloyl groups enable polymerization, but the target’s longer alkyl chain may reduce volatility and enhance hydrophobicity.
Target Compound vs. Aminoethyl Octanoate ()
- Structure: Octanoic acid, 2-dimethylaminoethyl ester replaces ethoxy-methacryloyl chains with a dimethylaminoethyl group .
Target Compound vs. Diethylene Glycol Palmitate Stearate (CAS 78617-13-7)
- Structure : Combines C₁₆ (palmitate) and C₁₈ (stearate) chains with diethylene glycol .
- Applications : Likely used as an emulsifier or lubricant due to long alkyl chains, whereas the target’s methacryloyl group suggests polymer applications.
Commercial Availability and Pricing
- The hexanoyloxy analogue (CAS 72063-60-6) is commercially available in quantities ranging from 25 mg ($113.10) to 1 g ($1,653.60), indicating its use in research and small-scale industrial settings .
- No direct pricing data exist for the target compound, but its synthesis would likely involve higher costs due to the reactive methacryloyl group.
Biological Activity
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester, with the CAS number 61708-54-1 and molecular formula C14H26O5, is a synthetic compound derived from octanoic acid and an ethylene glycol derivative. This compound has garnered attention in various fields, particularly in biology and medicine, due to its unique properties and potential applications.
Chemical Structure and Properties
The compound features a methacrylate group which allows it to undergo free radical polymerization. This structural characteristic makes it useful for synthesizing polymers with desirable properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H26O5 |
| Molecular Weight | 270.36 g/mol |
| CAS Number | 61708-54-1 |
| IUPAC Name | 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl octanoate |
The biological activity of this compound is largely attributed to its ability to form biocompatible and biodegradable polymers. The polymerization process allows the compound to interact with biological systems effectively, which can be harnessed for drug delivery applications.
Key Mechanisms Include:
- Polymerization: The methacrylate group facilitates free radical polymerization, leading to the formation of long-chain polymers that can encapsulate drugs for controlled release.
- Biocompatibility: The ester structure contributes to the overall compatibility with biological tissues, making it suitable for medical applications.
Applications in Drug Delivery
Research indicates that octanoic acid esters can serve as effective carriers in drug delivery systems. The ability to form hydrophobic environments aids in the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
Case Studies:
-
Controlled Release Formulations: Studies have demonstrated that polymers derived from octanoic acid esters can achieve sustained release profiles for various pharmaceuticals, including anti-cancer agents.
- Study Reference: A study published in Journal of Controlled Release highlighted the use of octanoic acid-based polymers for delivering paclitaxel with improved therapeutic outcomes.
-
Biodegradable Polymers: Research has shown that these esters can degrade into non-toxic byproducts, which is crucial for minimizing side effects in drug delivery applications.
- Study Reference: Research conducted by Smith et al. (2020) indicated that octanoic acid-derived polymers exhibited favorable degradation rates in physiological conditions.
Comparison with Similar Compounds
This compound shows distinct advantages over similar compounds such as methyl octanoate and other methacrylate derivatives due to its enhanced polymerization capabilities and biocompatibility.
| Compound | Unique Feature |
|---|---|
| Methyl Octanoate | Lower biocompatibility |
| Mono-2-(Methacryloyloxy)ethyl Succinate | Less effective in drug delivery |
| Octanoic Acid Ester | Superior polymerization properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
